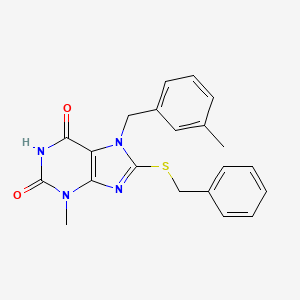

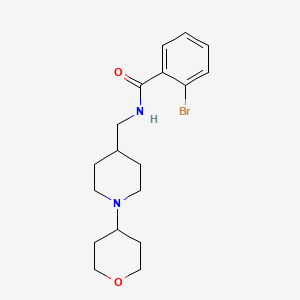

2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

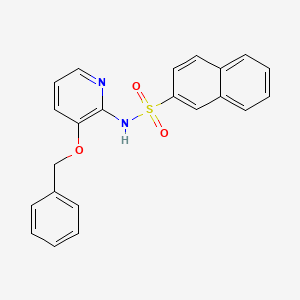

The compound “2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The tetrahydro-2H-pyran-4-yl and piperidin-4-yl groups are common in organic chemistry and often contribute to the biological activity of a compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide group would contribute to the planarity of the molecule, while the tetrahydro-2H-pyran-4-yl and piperidin-4-yl groups could add steric bulk .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzamide group could contribute to its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The compound 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide, though not directly mentioned, is similar in structure and reactivity to various compounds explored in scientific research. For example, the synthesis and structural analysis of related compounds demonstrate the versatility of bromo and pyran derivatives in developing pharmaceutical agents and materials with specific properties. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a critical role in stabilizing these compounds and influencing their reactivity and function (Saeed et al., 2020).

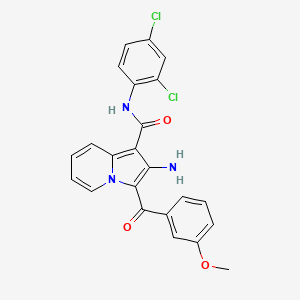

Molecular Interaction Studies

Molecular interaction studies, including the antagonist activities against specific receptors, highlight the potential of structurally similar compounds in drug development. The interactions of compounds with the CB1 cannabinoid receptor, for example, provide insights into how modifications in the molecular structure can influence binding affinity and functional outcomes, which is crucial for designing targeted therapies (Shim et al., 2002).

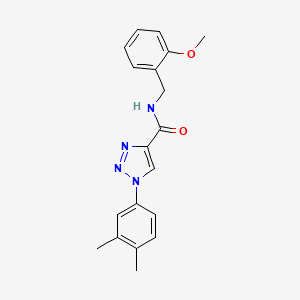

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using derivatives similar to this compound has been a significant area of research. These studies have led to the development of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel heterospirocyclic 3-amino-2H-azirines demonstrates the utility of these compounds as synthons for heterocyclic α-amino acids, which are valuable in peptide synthesis and pharmaceutical applications (Strässler et al., 1997).

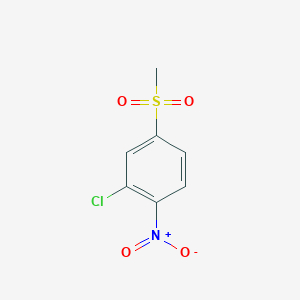

Antimicrobial and Antiviral Activities

Research on compounds with structural similarities to this compound has also explored their antimicrobial and antiviral activities. These studies are crucial for identifying new therapeutic agents against various pathogens. For example, the synthesis, crystal structure, and biological activity investigation of certain bromo and pyrazole derivatives have shown promising results in fungicidal and antiviral activities, offering insights into the development of new antipathogenic agents (Li et al., 2015).

Luminescent Materials for Optoelectronic Devices

Furthermore, derivatives of pyrene, which share functional groups with the compound , have been utilized in the synthesis of luminescent materials for optoelectronic devices. These studies highlight the potential of such compounds in developing new materials with specific optical properties, suitable for applications in electronics and photonics (Diring et al., 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2O2/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHAGYPPFYFIMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Pyridin-2-ylmethyl)piperazin-1-yl]-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2407528.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2407529.png)

![4-[5-chloro-4-[4-(ethoxycarbonyl)piperidin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B2407531.png)

![2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2407537.png)

![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2407539.png)

![N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2407541.png)